molecular formula C7H7FO2S B1678907 Phenylmethylsulfonyl fluoride CAS No. 329-98-6

Phenylmethylsulfonyl fluoride

Cat. No.: B1678907
CAS No.: 329-98-6
M. Wt: 174.19 g/mol
InChI Key: YBYRMVIVWMBXKQ-UHFFFAOYSA-N
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Preparation Methods

Phenylmethanesulfonyl fluoride can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with sodium sulfite to form benzyl sulfonate, which is then fluorinated using sulfur tetrafluoride to yield phenylmethanesulfonyl fluoride . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the stability of the product.

In industrial production, phenylmethanesulfonyl fluoride is often prepared by reacting benzyl alcohol with sulfuryl chloride in the presence of a base, followed by fluorination with hydrogen fluoride . This method allows for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Sulfonylation Reaction with Serine Residues

PMSF inhibits serine proteases by covalently modifying the active site serine residue. The reaction involves nucleophilic attack by the serine hydroxyl group on the sulfonyl fluoride, releasing hydrogen fluoride (HF) and forming a stable sulfonyl-enzyme complex .

Reaction Mechanism :
Enzyme Ser OH+PMSFEnzyme Ser O SO2 CH2C6H5+HF\text{Enzyme Ser OH}+\text{PMSF}\rightarrow \text{Enzyme Ser O SO}_2\text{ CH}_2\text{C}_6\text{H}_5+\text{HF}

Key Features :

  • Irreversibility : The sulfonyl bond is stable under physiological conditions but degrades at high pH (>8.5) via beta-elimination .

  • Selectivity : Targets serine residues in catalytic triads of serine hydrolases, such as trypsin (half-time = 2.8 seconds at 1 mM PMSF) and chymotrypsin (half-time = 237 seconds) .

Hydrolysis in Aqueous Solutions

PMSF undergoes rapid hydrolysis in water, producing phenylmethanesulfonic acid and HF .

Reaction Rate :

pH Temperature (°C) Half-life
725110 minutes
7.52555 minutes
82535 minutes

Environmental Impact :

  • At 4°C (pH 8), PMSF degrades nearly completely within 24 hours .

  • HF release poses risks in biological systems, with median lethal doses of 150–215 mg/kg .

Substitution Reactions with Nucleophiles

PMSF reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters.

Reaction Examples :

  • With Amine (RNH₂) :
    PMSF+RNH2RNH SO2 CH2C6H5+HF\text{PMSF}+\text{RNH}_2\rightarrow \text{RNH SO}_2\text{ CH}_2\text{C}_6\text{H}_5+\text{HF}

  • With Alcohol (ROH) :
    PMSF+ROHRO SO2 CH2C6H5+HF\text{PMSF}+\text{ROH}\rightarrow \text{RO SO}_2\text{ CH}_2\text{C}_6\text{H}_5+\text{HF}

Applications :
These reactions are used in chemical synthesis and protein labeling .

Beta-Elimination at High pH

At alkaline conditions (pH >8.5), the sulfonyl-enzyme complex undergoes beta-elimination, forming an anhydro-enzyme .

Mechanism :
Enzyme Ser O SO2 CH2C6H5Enzyme Ser CH2C6H5+SO32\text{Enzyme Ser O SO}_2\text{ CH}_2\text{C}_6\text{H}_5\rightarrow \text{Enzyme Ser CH}_2\text{C}_6\text{H}_5+\text{SO}_3^{2-}

Implications :

  • Renders the enzyme permanently inactive.

  • Observed in protease assays at high pH .

Scientific Research Applications

Biochemical Research

Serine Protease Inhibition

PMSF is primarily recognized for its ability to irreversibly inhibit serine proteases by modifying the active site serine residue. This mechanism is crucial in studies involving protein isolation and purification. PMSF effectively prevents proteolytic degradation during the preparation of cell lysates, ensuring the integrity of proteins of interest .

  • Effective Concentration : The typical working concentration of PMSF ranges from 0.1 to 1 mM.
  • Stability : PMSF solutions exhibit limited stability in aqueous environments, with a half-life of approximately 110 minutes at pH 7 and decreasing at higher pH levels .

Case Studies in Protein Research

In various studies, PMSF has been employed to maintain protein stability during purification processes. For instance, it has been used in conjunction with other reagents to study enzyme kinetics and structural biology through techniques like X-ray crystallography . The irreversible binding of PMSF to serine residues allows researchers to visualize enzyme active sites, providing insights into enzyme mechanisms.

Dental Applications

Fluoride Release in Remineralization Studies

Recent investigations have highlighted PMSF's role in dental research, particularly regarding fluoride release during enamel remineralization processes. A study involving bovine enamel blocks demonstrated that PMSF enhances fluoride uptake significantly compared to negative controls, suggesting its potential utility in caries prevention strategies .

  • Experimental Design : Enamel blocks were treated with varying concentrations of PMSF alongside simulated human saliva. The results indicated a statistically significant increase in fluoride concentration over time, which could lead to improved remineralization outcomes .

Therapeutic Potential

Investigating Anticancer Properties

Emerging research suggests that PMSF may have applications beyond protease inhibition. Studies have explored its effects on cancer cells, particularly breast cancer stem cells, where it was shown to influence tumorigenesis pathways when combined with other compounds like apigenin .

  • Mechanism of Action : The interaction between PMSF and cellular pathways involved in cancer progression is an area of ongoing research, indicating potential therapeutic avenues for future drug development.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Biochemical Research Inhibition of serine proteases during protein isolationEssential for maintaining protein integrity; effective concentration: 0.1 - 1 mM
Dental Applications Enhances fluoride release for enamel remineralizationStatistically significant fluoride uptake observed; potential for caries prevention
Therapeutic Potential Investigated for effects on cancer cellsMay influence tumorigenesis; requires further study

Biological Activity

Phenylmethylsulfonyl fluoride (PMSF) is a widely utilized serine protease inhibitor with significant implications in various biological and biochemical research contexts. This article delves into the biological activity of PMSF, focusing on its mechanisms, effects, and applications based on diverse research findings.

Overview of PMSF

PMSF is a non-selective serine protease inhibitor that irreversibly modifies the active site serine residues of serine proteases, acetylcholinesterases, and thiol proteases. Its primary utility lies in its ability to prevent proteolytic degradation during protein purification and analysis, making it an essential reagent in biochemistry and molecular biology.

PMSF acts by forming a covalent bond with the serine residue in the active site of target proteases, effectively inactivating them. The reaction can be summarized as follows:

Enzyme Ser O H +PMSFEnzyme Ser O SO2CH2C6H5)+HF\text{Enzyme Ser O H }+\text{PMSF}\rightarrow \text{Enzyme Ser O SO}_2\text{CH}_2\text{C}_6\text{H}_5)+\text{HF}

This mechanism allows PMSF to inhibit a broad range of serine hydrolases, although it does not affect all serine proteases due to structural limitations in some enzymes .

1. Protease Inhibition

PMSF has been shown to significantly enhance the stability and activity of various enzyme preparations. For instance, the addition of PMSF to trout liver S9 fractions resulted in a six-fold increase in the working lifetime of enzyme assays, improving the detection of low intrinsic clearance rates for biotransformation studies .

2. Fluoride Release Mechanism

Recent studies have indicated that PMSF can release fluoride ions when interacting with simulated human saliva (SHS), which may enhance enamel remineralization processes. In an experimental setup involving bovine enamel slabs with caries-like lesions, PMSF treatment led to statistically significant increases in fluoride uptake and surface hardness recovery compared to controls .

Treatment GroupFluoride Concentration (μg F/mL)% Surface Hardness Recovery
SHS (Control)BaselineBaseline
SHS + 10 μM PMSFHigher than controlSignificant increase
SHS + 50 μM PMSFHigher than controlSignificant increase
SHS + 100 μM PMSFHighest among all treatmentsHighest recovery

3. Impact on Enzyme Activity

In another study, preincubation of rat liver microsomes with PMSF resulted in a 50% reduction in HMG-CoA reductase activity, indicating its potential role in modulating lipid metabolism pathways . This effect highlights PMSF's influence beyond mere protease inhibition, suggesting broader implications for metabolic regulation.

Case Study 1: Enzyme Stability Enhancement

A study published in Environmental Toxicology and Chemistry demonstrated that adding PMSF improved the detection capabilities of substrate depletion assays used for assessing chemical bioaccumulation in fish. The results indicated that PMSF not only stabilized enzyme activity but also enhanced the reliability of bioaccumulation data .

Case Study 2: Dental Applications

Research published in Brazilian Oral Research explored the use of PMSF in dental applications, particularly its role in fluoride release during pH-cycling experiments. The study concluded that PMSF could serve as a novel approach for developing caries prevention products due to its fluoride-releasing properties when interacting with saliva .

Q & A

Basic Research Questions

Q. What is the optimal concentration and preparation method for PMSF to inhibit serine proteases in cell lysates?

PMSF is typically used at 0.1–1 mM in cell lysis buffers. It must be dissolved in anhydrous solvents (e.g., ethanol or isopropanol) due to rapid hydrolysis in aqueous solutions (half-life ~30–60 minutes at pH 7.0–8.0). Add PMSF immediately before lysing cells, and maintain the buffer at 4°C to slow degradation. Pre-warm buffers to 37°C or use alternative inhibitors if prolonged incubation is required .

Q. How does PMSF stability vary under different pH and temperature conditions?

PMSF hydrolyzes rapidly in aqueous solutions, with stability decreasing at higher pH and temperature. At pH 8.0 and 25°C, its half-life is ~30 minutes. For long-term experiments, replace PMSF every 30–60 minutes or use stabilized analogs like AEBSF. Avoid alkaline buffers (>pH 8.5) to prevent rapid inactivation .

Q. What safety protocols are critical when handling PMSF in the laboratory?

PMSF is highly toxic (LD50 oral, rat: 180 mg/kg). Use in a fume hood with PPE (gloves, lab coat, goggles). In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek emergency medical attention and provide artificial respiration if respiratory arrest occurs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PMSF efficacy reported across different experimental models (e.g., neurotoxicity vs. cell culture studies)?

Contradictions may arise from variations in protease composition, buffer conditions, or PMSF degradation rates. For example, in neurotoxicity models, PMSF pre-treatment (1–2 mM) reduces acetylcholinesterase inhibition by organophosphates, but efficacy depends on administration timing and tissue permeability . Validate PMSF activity in each system via fluorometric protease assays and compare with alternative inhibitors (e.g., leupeptin, aprotinin) to rule out off-target effects .

Q. What experimental design considerations are necessary when combining PMSF with other protease inhibitors?

PMSF targets serine proteases but does not inhibit metallo- or cysteine proteases. For broad-spectrum inhibition, combine with EDTA (1–5 mM for metalloproteases) and E-64 (1–10 µM for cysteine proteases). Note that PMSF may interfere with fluorogenic assays due to its intrinsic fluorescence; use AEBSF or validate assay compatibility .

Q. How does PMSF interact with non-protease proteins or signaling pathways in vivo?

PMSF has been reported to modulate cannabinoid receptor activity by inhibiting anandamide hydrolysis, altering pharmacological responses in murine models . In neuroprotection studies, PMSF pre-treatment reduces electrolyte imbalance and enzyme leakage in serum, suggesting secondary effects on membrane stability . Use proteome-wide activity profiling (e.g., ABPP) to identify off-target interactions .

Q. Data Analysis and Methodological Challenges

Q. How should researchers address variability in PMSF efficacy due to cell type-specific protease expression?

Quantify protease activity in lysates using fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC for chymotrypsin-like activity). Compare inhibition rates with and without PMSF. Adjust concentrations based on endogenous protease levels, which may vary between tissues (e.g., liver lysates require higher PMSF due to abundant proteases) .

Q. What are the limitations of PMSF in structural biology studies (e.g., crystallography or NMR)?

PMSF’s short half-life and potential to modify protein residues (e.g., sulfonylation of serine) may alter protein conformation. For structural work, use irreversible inhibitors covalently bound to target proteases (e.g., DFP) or cryo-cooling to stabilize PMSF-protease complexes .

Properties

IUPAC Name

phenylmethanesulfonyl fluoride
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InChI

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBYRMVIVWMBXKQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7FO2S
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DSSTOX Substance ID

DTXSID6059819
Record name Phenylmethanesulfonyl fluoride
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Molecular Weight

174.19 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Record name Phenylmethylsulfonyl fluoride
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CAS No.

329-98-6
Record name Phenylmethylsulfonyl fluoride
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Record name Benzenemethanesulfonyl fluoride
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Record name PHENYLMETHANESULFONYL FLUORIDE
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